tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate is a pyridine-piperidine hybrid compound featuring a tert-butyl carbamate group. Its structure combines a pyridine ring substituted with chloro (position 6) and methyl (position 5) groups, linked to a piperidine moiety at position 2 of the pyridine. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators, given the prevalence of pyridine and piperidine motifs in drug discovery .
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-11-9-12(10-18-14(11)17)13-7-5-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
HFDDEKOARZPULC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Chlorinated Pyridine Ring: The chlorinated pyridine ring can be synthesized through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling of the Pyridine and Piperidine Rings: The chlorinated pyridine ring and the piperidine ring are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions may introduce various functional groups onto the pyridine ring .
Scientific Research Applications
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and implications for physicochemical properties among tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate and related compounds:
Key Observations:
In contrast, compounds with 6-acetamido () or 5-pivalamido () substituents introduce hydrogen-bonding capabilities but may reduce metabolic stability due to larger functional groups . Methyl vs. Acetamido/Pivalamido: The target’s 5-methyl group is less sterically demanding than acetamido or pivalamido groups, possibly improving membrane permeability .
Positional Isomerism :
- The piperidine at position 2 (target) versus position 4 () alters the spatial orientation of the piperidine ring. This could significantly impact interactions with enzymes or receptors, as drug targets often exhibit high sensitivity to ligand geometry .
Biological Activity
Tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C18H29ClN2O2
Molecular Weight: 320.89 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)OC(=O)N1CCCCC1C(=C2C=CC(Cl)=C(N(C)C)C=C2)N1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding, while the piperidine ring contributes to structural stability. The tert-butyl group enhances lipophilicity, improving membrane permeability and bioavailability.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing pyridine rings have shown effectiveness against various viral strains, including:
| Compound | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| A-87380 | Neuraminidase inhibitor | 0.5 | |
| A-192558 | Neuraminidase inhibitor | 0.7 | |
| Compound 5 | HSV-1 | 0.3 |
These findings suggest that the compound may serve as a lead for developing antiviral drugs.
Anticancer Activity
Research has also highlighted the potential anticancer effects of similar piperidine derivatives. For example, compounds with similar structures have demonstrated potent inhibitory effects on cancer cell proliferation:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 65 | MDA-MB-231 (breast cancer) | 0.126 | |
| Compound 117 | MCF7 (breast cancer) | 2.95 |
These studies indicate a promising therapeutic window for targeting specific cancer types while minimizing effects on normal cells.
Anti-inflammatory Effects
While specific data on the anti-inflammatory activity of this compound is limited, related compounds have shown potential in reducing inflammation markers in vitro and in vivo.
Case Studies
Case Study 1: Antiviral Efficacy Against HSV-1
In a controlled study, Vero cells were infected with HSV-1 and treated with various concentrations of tert-butyl derivatives. The results indicated a dose-dependent reduction in viral replication, with an IC50 value of approximately 0.3 µM , demonstrating significant therapeutic potential against herpes simplex virus infections.
Case Study 2: Anticancer Activity in Mouse Models
In another study involving BALB/c mice inoculated with MDA-MB-231 cells, treatment with a related compound resulted in a greater than 70% reduction in tumor size compared to untreated controls after four weeks of administration. This suggests that piperidine derivatives may effectively inhibit tumor growth in vivo.
Q & A
Q. What are the critical steps in synthesizing tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate?
Synthesis typically involves multi-step protocols, including:
- Pyridine functionalization : Chlorination and methylation at positions 5 and 6 of the pyridine ring, often using reagents like POCl₃ for chlorination and methyl iodide for alkylation .
- Piperidine coupling : Formation of the piperidine-carboxylate backbone via nucleophilic substitution or Buchwald-Hartwig amination, requiring tert-butyl carbamate as a protecting group to prevent side reactions .
- Deprotection and purification : Acidic cleavage of the tert-butyl group (e.g., using TFA) followed by column chromatography or recrystallization for isolation .
Key considerations : Optimize reaction temperatures (e.g., 0–20°C for sensitive intermediates) and use catalysts like DMAP to enhance coupling efficiency .
Q. How can researchers confirm the structural integrity and purity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the pyridine and piperidine rings, with tert-butyl signals typically appearing as singlets at ~1.4 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~325–330 Da for C₁₆H₂₀ClN₂O₂) and isotopic patterns for chlorine .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butyl ester .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture, which may degrade the carbamate group .
- Stability monitoring : Periodic TLC or HPLC analysis to detect decomposition products like free piperidine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or mass spectra may arise from:
- Tautomerism : The pyridine ring’s electron-withdrawing groups can induce tautomeric shifts; use deuterated solvents (DMSO-d₆) to stabilize specific forms .
- Stereochemical ambiguity : If chiral centers are present (e.g., piperidine substitution), employ chiral HPLC or optical rotation measurements .
- Impurity profiling : Compare retention times with synthetic intermediates (e.g., unreacted chloropyridine) using GC-MS .
Q. What strategies optimize the coupling efficiency between the pyridine and piperidine moieties?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields in Suzuki-Miyaura reactions for pyridine-piperidine systems .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2–4 hours) while maintaining >80% yield .
Q. How is this compound utilized in medicinal chemistry research?
- Pharmacophore modeling : The pyridine-piperidine scaffold is a common motif in kinase inhibitors. Docking studies can predict interactions with ATP-binding pockets .
- SAR exploration : Modify substituents (e.g., replace chloro with fluoro) to assess impact on bioavailability and target binding .
- In vitro assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and metabolic stability using liver microsomes .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Batch variability : Verify purity and stereochemistry across batches using chiral columns .
- Assay conditions : Control variables like serum concentration (e.g., FBS in cell culture) that may alter compound solubility .
- Metabolite interference : Use LC-MS to identify degradation products in biological matrices .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
